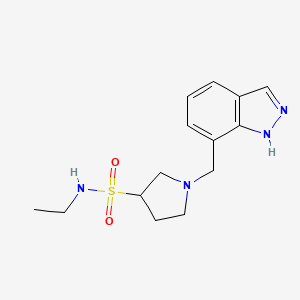
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide, also known as EIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP-3 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves its ability to target specific molecular pathways and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the heart and brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation, which are common factors in the development of many diseases. Additionally, this compound has been shown to have a protective effect on the heart and brain by reducing the risk of damage from ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise, which can be a barrier for some researchers. Additionally, the cost of this compound can be prohibitive for some labs.
Future Directions
There are several future directions for research on N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through a multi-step process that involves the reaction of 1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide with ethyl iodide in the presence of a base. This reaction results in the formation of this compound.
Scientific Research Applications
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, this compound has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory.
properties
IUPAC Name |
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-16-21(19,20)13-6-7-18(10-13)9-12-5-3-4-11-8-15-17-14(11)12/h3-5,8,13,16H,2,6-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGZNSONVLSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(oxolan-3-yl)propan-1-amine](/img/structure/B7647289.png)
![5-[[methyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647294.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7647308.png)
![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![1-methyl-6-oxo-N-[4-(trifluoromethyl)pyridin-2-yl]pyridazine-3-carboxamide](/img/structure/B7647316.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![4-Methyl-3-[1-[(5-phenoxyfuran-2-yl)methyl]pyrrolidin-2-yl]-1,2,4-triazole](/img/structure/B7647326.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]thiadiazole](/img/structure/B7647340.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)
